2-methylidenepent-4-enoic acid
Description
Properties
CAS No. |
4743-96-8 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.1 |
Purity |
95 |
Origin of Product |
United States |
Contextualization Within Unsaturated Carboxylic Acid Chemistry
Unsaturated carboxylic acids are a cornerstone of organic chemistry, serving as versatile precursors in the synthesis of a vast array of chemical products, including pharmaceuticals and polymers. rsc.org Their reactivity is largely dictated by the presence and position of carbon-carbon double bonds relative to the carboxylic acid group.
The most studied subclass is the α,β-unsaturated carboxylic acids, where the double bond is conjugated with the carbonyl group. This conjugation imparts unique reactivity, making them susceptible to nucleophilic attack at the β-carbon (conjugate addition) and enabling specific transformations like decarboxylative nitration to yield nitroolefins. chemrevlett.com Furthermore, these acids are valuable substrates in biocatalysis, for instance, in enzymatic reductions to produce allylic alcohols. rsc.org There is also significant research into the synthesis of β,γ-unsaturated acids through methods like ligand-enabled dehydrogenation. nih.gov
2-Methylidenepent-4-enoic acid is a particularly interesting example as it is a di-unsaturated system. It contains an α,β-unsaturated moiety due to the methylidene group's conjugation with the carboxylic acid. Simultaneously, it possesses a non-conjugated, or "isolated," carbon-carbon double bond at the C4-C5 position. This dual functionality provides a platform for investigating selective chemical transformations, where one unsaturated site can be reacted preferentially over the other, allowing for complex molecular construction.
Significance of the Methylidene and Alkene Functionalities in Chemical Synthesis
The chemical utility of 2-methylidenepent-4-enoic acid is derived directly from its constituent functional groups: the alkene and the methylidene group, which is itself a specific type of alkene.
Alkenes are fundamental building blocks in organic synthesis. nus.edu.sg The presence of a carbon-carbon double bond, a region of high electron density, makes them highly reactive compared to their saturated counterparts, the alkanes. The most common reaction type for alkenes is electrophilic addition, where the π-bond is broken, and two new σ-bonds are formed, converting the sp²-hybridized carbon atoms to sp³ hybridization. pressbooks.pub This reactivity allows for the synthesis of numerous other functional groups and is a key step in the production of everything from plastics to pharmaceuticals. nus.edu.sgprezi.com
The methylidene group (=CH₂) is a terminal alkene that can participate in all the typical reactions of a C=C double bond, including polymerization. numberanalytics.com Its position and accessibility can influence reactivity. In organometallic chemistry, a methylidene ligand can be rendered electrophilic, enabling it to participate in C-C coupling reactions. acs.org The dual presence of a conjugated methylidene group and an isolated alkene in this compound creates opportunities for regioselective reactions, a common challenge and goal in synthetic organic chemistry.
| Functional Group | Position | Key Reactivity Characteristics |
|---|---|---|
| Methylidene (Conjugated Alkene) | C2 | Susceptible to nucleophilic conjugate addition due to electron-withdrawing effect of the adjacent carboxyl group. Can undergo 1,4-addition reactions. |
| Alkene (Isolated) | C4-C5 | Undergoes typical electrophilic addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation). Its reactivity is generally independent of the carboxyl group. |
| Carboxylic Acid | C1 | Undergoes typical reactions of acids, such as deprotonation, esterification, and conversion to acid chlorides. Can direct or influence reactions at adjacent positions. |
Overview of Research Trajectories for Similar Molecular Architectures
Established Synthetic Pathways and Key Reaction Sequences
Palladium-Catalyzed Synthetic Approaches to this compound and its Esters
Palladium-catalyzed reactions represent a significant avenue for the synthesis of α,β-unsaturated carboxylic acids and their esters, including derivatives structurally related to this compound. While direct palladium-catalyzed synthesis of the parent acid is not extensively detailed in the provided results, the principles of palladium catalysis are widely applied in the formation of similar structures. These methods often involve the coupling of a suitable precursor with a source of the carboxylic acid or ester functionality under the influence of a palladium catalyst.
Key palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are fundamental in constructing the carbon skeleton of complex organic molecules. For instance, the Heck reaction could conceivably be employed to couple an allene (B1206475) with a suitable vinyl or aryl halide, followed by functional group manipulation to yield the target acid. Similarly, a Suzuki coupling could involve the reaction of a vinylboronic acid derivative with an α-haloacrylate.
The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The ligands, often phosphines, play a critical role in stabilizing the palladium center and influencing the catalytic cycle.
A generalized scheme for a potential palladium-catalyzed approach could involve:
Reactant A: A precursor containing the allyl group (C₃H₅).
Reactant B: A precursor containing the methylideneacrylic acid or ester moiety.
Catalyst: A palladium(0) or palladium(II) species.
Ligand: A phosphine-based ligand.
Base: To facilitate the reaction, often an amine or carbonate.
This approach offers versatility in introducing various substituents onto the core structure, allowing for the synthesis of a library of related compounds for further investigation.
Strategies Involving Methylenation of Carboxylic Acid Precursors
The methylenation of carboxylic acid precursors is a direct and effective strategy for the synthesis of α-methylidene carboxylic acids like this compound. This approach typically involves the conversion of a ketone or an aldehyde functionality within a precursor molecule to a methylidene group (=CH₂).
One common method for methylenation is the Wittig reaction, which utilizes a phosphonium (B103445) ylide (a Wittig reagent) to react with a carbonyl group. For the synthesis of this compound, a suitable precursor would be a β-keto acid or its ester derivative, such as 2-oxo-4-pentenoic acid. The reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would then generate the desired methylidene group.
Another powerful methylenation technique is the Tebbe reaction, which employs the Tebbe reagent, a titanium-based organometallic compound. The Tebbe reagent is known for its ability to methylenate a wide range of carbonyl compounds, including esters, with high efficiency.
A general representation of this strategy is as follows:
Preparation of the Precursor: Synthesis of a carboxylic acid or ester containing a ketone at the α-position relative to the carboxyl group.
Methylenation: Reaction of the keto-precursor with a suitable methylenating agent (e.g., Wittig reagent, Tebbe reagent, or others like the Petasis or Lombardo reagents).
Purification: Isolation and purification of the final this compound product.
The choice of methylenation reagent can be influenced by the substrate's functional group tolerance and the desired reaction conditions.
Asymmetric Synthetic Approaches to Chiral Analogues and Derivatives
The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance in medicinal chemistry and materials science. uwindsor.caslideshare.net Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, often employing chiral catalysts, auxiliaries, or reagents. uwindsor.caslideshare.netntu.edu.sg
Enantioselective Formation of Related Structures
While specific enantioselective syntheses of this compound are not detailed in the provided search results, the synthesis of chiral analogues, such as (2R)-2-methylpent-4-enoic acid, provides a clear blueprint for how such a synthesis could be achieved. wikipedia.orgnih.gov A well-established method involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org
A prominent example is the use of Evans' oxazolidinone auxiliaries. wikipedia.org The synthesis of (R)-2-methylpent-4-enoic acid using this method involves the following key steps: wikipedia.org
Acylation: The chiral oxazolidinone auxiliary is acylated with a suitable acyl halide.
Diastereoselective Alkylation: The resulting N-acyloxazolidinone is deprotonated to form a chiral enolate, which then undergoes a highly diastereoselective alkylation with an electrophile (e.g., allyl iodide). The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.
Cleavage of the Auxiliary: The chiral auxiliary is subsequently cleaved from the alkylated product to yield the desired chiral carboxylic acid. wikipedia.org
This strategy allows for the predictable and controlled synthesis of a specific enantiomer. The development of catalytic enantioselective methods, where a small amount of a chiral catalyst is used to generate large quantities of the desired enantiomer, is a major focus of modern organic synthesis. nih.gov For instance, rhodium-catalyzed conjugate additions have been used to synthesize chiral 1,4-keto-alkenylboronate esters with high enantioselectivity. nih.gov Such catalytic approaches are highly desirable due to their efficiency and atom economy. nih.gov
Emerging Synthetic Strategies and Novel Reagent Applications
The field of organic synthesis is continually evolving, with new methodologies being developed to improve efficiency, sustainability, and access to novel chemical structures.
Photocatalytic or Electrocatalytic Synthetic Routes
Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering green and efficient alternatives to traditional methods. These techniques utilize light or electricity, respectively, to drive chemical reactions.
Photocatalysis often employs semiconductor materials, such as titanium dioxide (TiO₂), which can generate reactive species upon irradiation with light. iitm.ac.in While a direct photocatalytic synthesis of this compound is not reported, the principles have been applied to the synthesis of other nitrogen-containing heterocyclic compounds. iitm.ac.inwhiterose.ac.uk For example, the photocatalytic synthesis of 2-methylpiperazine (B152721) has been achieved using a TiO₂-zeolite composite catalyst. iitm.ac.in This suggests the potential for developing photocatalytic methods for the synthesis of this compound, possibly through the carboxylation of a suitable allene or diene precursor using CO₂ as a green C1 source.
Electrocatalysis involves the use of an electric current to promote a chemical reaction at an electrode surface. This method offers precise control over the reaction conditions and can often be performed at room temperature and pressure. Electrocatalytic carboxylation reactions, where CO₂ is incorporated into an organic molecule, are a particularly promising area of research. An electrocatalytic route to this compound could potentially involve the reduction of CO₂ at a cathode to form a reactive carboxylating agent, which then reacts with a suitable organic substrate.
These emerging technologies hold significant promise for the future of chemical synthesis, offering pathways that are not only more environmentally friendly but also provide access to novel reactivity and chemical space. Further research is needed to explore their application to the specific synthesis of this compound.
Biocatalytic Synthesis of Related Compounds
The pursuit of sustainable and green chemical manufacturing has spurred significant interest in biocatalysis. While direct biocatalytic routes for the synthesis of this compound are not extensively documented in scientific literature, the synthesis of structurally related α,β-unsaturated carboxylic acids and their derivatives using enzymatic and microbial systems provides a strong foundation for future development. These methodologies highlight the potential of biological systems to construct the key α-methylene acid functional group.
The most prominent example of a microbially produced α,β-unsaturated carboxylic acid is itaconic acid (2-methylenesuccinic acid). It is recognized by the US Department of Energy as one of the top 12 bio-based platform chemicals. nih.govmdpi.com Its structural similarity to this compound, particularly the presence of the methylidene group adjacent to a carboxylic acid, makes its biosynthesis a highly relevant case study.
Microbial Fermentation of Itaconic Acid
Itaconic acid is primarily produced through the fermentation of carbohydrates by the fungus Aspergillus terreus. nih.govfrontiersin.org This organism can secrete significant quantities of itaconic acid, with concentrations reaching over 80 g/L in optimized processes. frontiersin.orgnih.govnews-medical.net The biosynthetic pathway is a shunt of the central tricarboxylic acid (TCA) cycle. mdpi.com The key enzymatic step is the decarboxylation of cis-aconitate, an intermediate of the TCA cycle, to form itaconic acid. This reaction is catalyzed by the enzyme cis-aconitate decarboxylase (CadA). mdpi.comfrontiersin.org
Glycolysis to produce pyruvate (B1213749). news-medical.net
Conversion of pyruvate to acetyl-CoA, which enters the TCA cycle. news-medical.net
Isomerization of citrate (B86180) to cis-aconitate. news-medical.net
Diversion of cis-aconitate from the TCA cycle and its subsequent decarboxylation by CadA to yield itaconic acid. frontiersin.org
Metabolic engineering has been employed to improve itaconic acid production. Strategies include cloning the cadA gene into other host organisms like Aspergillus niger or Ustilago maydis to establish itaconic acid production capabilities. mdpi.comfrontiersin.org Researchers have also focused on optimizing fermentation conditions, such as the carbon/nitrogen ratio and pH, to enhance yields. mdpi.com
Table 1: Microbial Production of Itaconic Acid and Related Compounds
| Microorganism | Substrate | Product | Titer (g/L) | Key Enzyme/Pathway | Reference |
|---|---|---|---|---|---|
| Aspergillus terreus | Glucose/Sucrose | Itaconic Acid | up to 86.2 | cis-Aconitate Decarboxylase (CadA) | frontiersin.orgnih.gov |
| Ustilago maydis | Glucose | Itaconic Acid | 44.5 | Engineered with CadA | mdpi.com |
| Candida sp. | Not specified | Itaconic Acid | Not specified | Native Producer | frontiersin.orgnews-medical.net |
| Thermoanaerobacter pseudoethanolicus | Carboxylic Acids (C1-C8) + Glucose | Corresponding Alcohols | 21-61% Yield | Carboxylic Acid Reductase Activity | researchgate.net |
| Clostridium kluyveri | Ethanol + Acetate | Butyric Acid / Hexanoic Acid | 0.8 / 0.79 | Carbon Chain Elongation | google.com |
Enzyme-Catalyzed Reactions on Related Structures
Beyond microbial fermentation, specific enzyme classes have shown utility in synthesizing or modifying related molecules, demonstrating their potential applicability.
Ene-Reductases and Aldehyde Dehydrogenases: A biocatalytic "hydrogen-borrowing" cascade has been developed for the synthesis of chiral α-substituted carboxylic acids. This system uses an ene-reductase (ER) to reduce the double bond of an α-substituted α,β-unsaturated aldehyde, followed by an aldehyde dehydrogenase (Ald-DH) to oxidize the resulting aldehyde to the desired carboxylic acid. researchgate.net This strategy is notable for its high efficiency and stereoselectivity.
Peroxidase-Mediated Polymerization: The enzymatic polymerization of α-methylene-γ-butyrolactone (Tulipalin A) has been achieved using horseradish peroxidase (HRP). acs.org This reaction proceeds in an aqueous medium under ambient conditions. While this is a polymerization reaction rather than a monomer synthesis, it confirms that enzymes can recognize and react with substrates containing the α-methylene lactone motif, a structure closely related to α-methylene acids.
Aldehyde Dehydrogenase (ALDH) Oxidations: The chemoselective oxidation of aldehydes to carboxylic acids is a reaction efficiently catalyzed by aldehyde dehydrogenases. Studies have demonstrated the broad substrate scope of ALDHs from various sources, such as Escherichia coli and bovine lens, for converting a diverse range of aldehydes into their corresponding acids with high yields. nih.gov This presents a potential biocatalytic step for the final conversion to an acid if a biosynthetic pathway to an aldehyde precursor of this compound were developed.
Carboxylic Acid Functional Group Transformations
Esterification, Amidation, and Reduction Studies
The reactivity of this compound is characterized by the interplay of its carboxylic acid functionality and the two olefinic bonds. The vinyl group is typically less reactive in nucleophilic additions unless activated, while the α,β-unsaturated system is susceptible to a variety of transformations. This section explores the esterification and amidation of the carboxyl group, as well as the reduction of the molecule's unsaturated centers, drawing on established principles and findings from related α,β-unsaturated systems.
Esterification Studies
The conversion of this compound to its corresponding esters can be achieved through several standard synthetic methodologies. Given the presence of the acid-sensitive vinyl group, mild reaction conditions are generally preferred to avoid potential side reactions such as polymerization or isomerization.
One common and effective method for the esterification of α,β-unsaturated carboxylic acids is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of this reaction is driven towards the ester product by using a large excess of the alcohol or by removing water as it is formed .
For more sensitive substrates or when milder conditions are required, coupling agents can be employed. The use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) facilitates ester formation at room temperature, minimizing the risk of side reactions beilstein-journals.org.
A chemo-enzymatic approach offers a green alternative for the synthesis of α,β-unsaturated esters. This method can involve the enzymatic reduction of a carboxylic acid to an aldehyde, followed by a Wittig reaction to form the desired ester. This strategy allows for high selectivity under mild conditions beilstein-journals.org.
While specific studies on the esterification of this compound are not extensively documented in publicly available literature, the general reactivity of α,β-unsaturated carboxylic acids suggests that standard procedures would be applicable. The following table summarizes representative conditions for the esterification of related unsaturated acids.
| Reactant | Reagents and Conditions | Product | Yield | Reference |
| Monoethyl fumarate (B1241708) | tert-Butyl alcohol, DCC, DMAP, CH₂Cl₂, 0°C to rt, 3h | tert-Butyl ethyl fumarate | 76-81% | beilstein-journals.org |
| (E)-Cinnamic acid | Methanol, Amberlyst-15, 60°C | Methyl (E)-cinnamate | High | N/A |
| Acrylic acid | Ethanol, H₂SO₄ (cat.), reflux | Ethyl acrylate (B77674) | Good | N/A |
Amidation Studies
The synthesis of amides from this compound can be accomplished through various methods, typically involving the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. Direct reaction between a carboxylic acid and an amine is generally inefficient and requires high temperatures, often leading to the formation of a stable salt.
A common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide.
Alternatively, peptide coupling reagents are widely used for amide bond formation under mild conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are effective for this transformation.
Recent advances have demonstrated the direct copper hydride (CuH)-catalyzed synthesis of β-chiral amides from α,β-unsaturated carboxylic acids and secondary amines under mild conditions. This method offers high enantioselectivity and tolerates a variety of functional groups nih.gov. Another modern approach involves the stereoretentive decarboxylative amidation of α,β-unsaturated carboxylic acids using 1,4,2-dioxazol-5-ones, providing a practical route to enamides acs.orgkaist.ac.kr.
The table below presents examples of amidation reactions on related α,β-unsaturated carboxylic acids, illustrating the general conditions that could be applied to this compound.
| Reactant | Reagents and Conditions | Product | Yield | Reference |
| (E)-3-Phenylbut-2-enoic acid | (S)-(-)-N,α-Dimethylbenzylamine, CuH catalyst | β-Chiral amide | 61% | nih.gov |
| α,β-Unsaturated Carboxylic Acids | 1,4,2-Dioxazol-5-ones | Enamide | Varies | acs.orgkaist.ac.kr |
| Cinnamic acid | Oxalyl chloride, then Aniline | N-Phenylcinnamamide | High | N/A |
Reduction Studies
The reduction of this compound presents multiple possibilities due to the presence of two carbon-carbon double bonds and a carboxylic acid group. The selectivity of the reduction is highly dependent on the choice of reducing agent and reaction conditions.
Selective Reduction of the Carbon-Carbon Double Bonds:
Conjugate Reduction: The α,β-unsaturated system is susceptible to 1,4-reduction (conjugate reduction), which would saturate the C2-C(CH₂) double bond to yield 2-methylpent-4-enoic acid. This can be achieved using various reagents. For instance, nickel boride (Ni₂B), generated in situ from NiCl₂·6H₂O and NaBH₄ in a methanol-water solvent system, has been shown to be effective for the chemoselective conjugate reduction of α,β-unsaturated carboxylic acids researchgate.net. Another method involves the use of aqueous hydrogen iodide (HI), which can selectively reduce the double bond of α,β-unsaturated carbonyl compounds oup.com. Iridium-catalyzed transfer hydrogenation in water with formic acid as the hydride donor is also a highly efficient method for the 1,4-reduction of α,β-unsaturated acids mdpi.com.
Catalytic Hydrogenation: Catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere can lead to the reduction of both the exocyclic and the terminal double bonds, potentially yielding 2-methylpentanoic acid. The selectivity can sometimes be controlled by the choice of catalyst and conditions.
Reduction of the Carboxylic Acid Group:
To an Allylic Alcohol: The selective reduction of the carboxylic acid group to a primary alcohol while preserving the double bonds is a challenging transformation that typically requires specific reagents. Carboxylic acid reductases (CARs) have been shown to catalyze the selective reduction of α,β-unsaturated carboxylic acids to the corresponding allylic alcohols rsc.org. An in vitro two-enzyme system consisting of a CAR and a glucose dehydrogenase (GDH) can also achieve this transformation with high conversion rates rsc.org.
To a Saturated Alcohol: A multi-step hydrogenation can be achieved using recombinant E. coli cells expressing a CAR, which can convert α,β-unsaturated carboxylic acids to the corresponding saturated primary alcohols rsc.org.
To a β-Chiral Aldehyde: A copper hydride (CuH)-catalyzed enantioselective reduction of α,β-unsaturated carboxylic acids can yield saturated β-chiral aldehydes nih.gov.
The following table outlines various reduction strategies applicable to α,β-unsaturated carboxylic acids.
| Substrate Type | Reagents and Conditions | Product Type | Key Feature | Reference |
| α,β-Unsaturated Carboxylic Acid | NiCl₂·6H₂O, NaBH₄, MeOH/H₂O | Saturated Carboxylic Acid | Selective 1,4-reduction | researchgate.net |
| α,β-Unsaturated Carboxylic Acid | Aqueous HI | Saturated Carboxylic Acid | Selective 1,4-reduction | oup.com |
| α,β-Unsaturated Carboxylic Acid | Iridium catalyst, HCOOH, H₂O | Saturated Carboxylic Acid | Highly efficient 1,4-reduction | mdpi.com |
| α,β-Unsaturated Carboxylic Acid | Carboxylic Acid Reductase (CAR), GDH | Allylic Alcohol | Selective reduction of COOH | rsc.org |
| α,β-Unsaturated Carboxylic Acid | CuH catalyst, silane | β-Chiral Saturated Aldehyde | Asymmetric reduction | nih.gov |
Derivatives and Analogues of 2 Methylidenepent 4 Enoic Acid: Synthesis and Structure Reactivity Studies
Synthesis of Alkyl and Aryl Esters of 2-Methylidenepent-4-enoic Acid
The synthesis of alkyl and aryl esters of this compound and its parent compound, 2-methyl-4-pentenoic acid, is a key area of research, driven by their applications as flavoring agents and in the preparation of more complex molecules. thegoodscentscompany.com A common and direct method for the synthesis of these esters is the Fischer esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This equilibrium-driven reaction typically utilizes an excess of the alcohol, which can also serve as the solvent, to favor the formation of the ester product. masterorganicchemistry.com Various acid catalysts, such as sulfuric acid (H2SO4) and tosic acid (TsOH), are commonly employed. masterorganicchemistry.com
Another effective method for esterification, particularly under mild conditions, involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. orgsyn.org This method is advantageous as it proceeds at room temperature and under non-acidic, mildly basic conditions, making it suitable for sensitive substrates. orgsyn.org The reaction involves the activation of the carboxylic acid by DCC, followed by nucleophilic attack by the alcohol. orgsyn.org
Transesterification is another route to different esters, where an existing ester is converted to another by reaction with an alcohol, often catalyzed by acids or bases. organic-chemistry.org For instance, the synthesis of various alkyl esters from a methyl ester can be achieved.
The table below summarizes various synthesized esters of 2-methyl-4-pentenoic acid and related structures, highlighting the diversity of the ester group that can be introduced.
| Compound Name | Molecular Formula | Base Compound | Ester Group |
| Ethyl 2-methyl-4-pentenoate nih.gov | C8H14O2 | 2-Methyl-4-pentenoic acid | Ethyl |
| Methyl 2-(2-propenyl)-4-pentenoate chemicalbook.com | C9H14O2 | 2-(2-propenyl)-4-pentenoic acid | Methyl |
| tert-Butyl ethyl fumarate (B1241708) orgsyn.org | C10H16O4 | Fumaric acid monoethyl ester | tert-Butyl |
| 2-methyl-2-pentoxycarbonylpent-4-enoic acid nih.gov | C12H20O4 | 2-methyl-2-carboxypent-4-enoic acid | Pentyl |
Exploration of Substituted this compound Derivatives
The exploration of substituted derivatives of this compound is crucial for developing new materials and understanding structure-activity relationships. This involves modifications to both the pentenyl chain and the carboxylic acid functional group.
Functionalization of the Pentenyl Chain
Functionalization of the pentenyl chain of this compound and its analogs allows for the introduction of various chemical groups, leading to derivatives with tailored properties. One approach involves the use of metathesis reactions to introduce new functional groups. google.com Additionally, partial hydrogenation can be employed to reduce the number of double bonds in polyunsaturated precursors, thereby controlling the reactivity of the resulting molecule. google.com
For instance, the synthesis of α-arylated carboxylic acids can be achieved through methods like the photocatalyzed cleavage of trifluoromethyl groups on related alkene structures. nih.gov This allows for the introduction of various aryl moieties onto the carbon backbone. The malonic ester synthesis provides another classic method for preparing carboxylic acids from alkyl halides, effectively lengthening the carbon chain and allowing for the introduction of substituents. libretexts.org
Modifications at the Carboxylic Acid Moiety
Modifications at the carboxylic acid moiety of this compound lead to a diverse range of derivatives, including esters, amides, and other functional groups. The direct conversion of the carboxylic acid to an ester via Fischer esterification is a fundamental transformation. masterorganicchemistry.com
More advanced methods allow for the synthesis of a wider variety of derivatives. For example, the reaction of carboxylic acids with α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst can generate acid chloride intermediates in situ. These intermediates can then react with various alcohols and amines to produce the corresponding esters and amides under mild conditions. organic-chemistry.org Furthermore, the use of coupling agents like dicyclohexylcarbodiimide (DCC) with a 4-dialkylaminopyridine catalyst enables the formation of esters and thiol esters under non-acidic conditions at room temperature. orgsyn.org
The following table provides examples of derivatives resulting from modifications at the carboxylic acid group of related unsaturated acids.
| Derivative Type | Reagents/Method | Resulting Functional Group |
| Ester masterorganicchemistry.com | Alcohol, Acid Catalyst (e.g., H2SO4) | Ester (-COOR) |
| Ester orgsyn.org | Alcohol, DCC, DMAP | Ester (-COOR) |
| Amide nih.gov | Nitrogen nucleophiles, Photocatalysis | Amide (-CONR2) |
| Thiol Ester orgsyn.org | Thiol, DCC, DMAP | Thiol Ester (-COSR) |
Structure-Reactivity Relationships in this compound Systems
The relationship between the chemical structure of this compound derivatives and their reactivity is a critical area of study for predicting reaction outcomes and designing new synthetic pathways.
Influence of Substituents on Reaction Kinetics and Selectivity
The nature and position of substituents on the this compound framework significantly influence reaction kinetics and selectivity. In esterification reactions, steric hindrance around the carboxylic acid group can decrease the reaction rate. For example, the yield of esterification using the DCC/DMAP method decreases with increasingly bulky alcohols. orgsyn.org Similarly, electron-donating substituents on aromatic carboxylic acids can diminish acidity and lead to lower yields in certain esterification reactions. orgsyn.org
In reactions involving the α-position, such as the malonic ester synthesis, the acidity of the α-hydrogen is a key factor. libretexts.org The presence of two flanking carbonyl groups in diethyl malonate makes its α-hydrogens significantly acidic (pKa = 13), facilitating the formation of the enolate and subsequent alkylation. libretexts.org
The table below illustrates the effect of the alcohol's steric hindrance on the yield of esterification of 2,5-cyclohexadiene-1-carboxylic acid. orgsyn.org
| Alcohol | Yield (%) |
| Methanol (MeOH) | 95 |
| Ethanol (EtOH) | 84 |
| Isopropanol (i-PrOH) | 75 |
| Cyclohexanol (c-C6H11OH) | 65 |
| tert-Butanol (t-BuOH) | 65 |
Synthesis of Polymeric Systems Incorporating this compound Moieties
The incorporation of this compound and its derivatives into polymeric systems allows for the development of materials with specific functionalities. The double bond in the pentenyl chain provides a site for polymerization.
One approach involves the radical polymerization of monomers containing these structural units. For example, a polymer can be formed through the radical polymerization of a monomer like 4-ethoxyethoxystyrene. google.com Subsequent chemical modification of the polymer, such as the removal of protecting groups, can yield a functionalized polymer. google.com
Another strategy involves the use of unsaturated fatty acids or their esters as monomers. google.com These can be derived from various natural oils and can be functionalized before or after polymerization. The double bonds in these monomers can undergo polymerization to form a variety of polymer structures. google.com The properties of the resulting polymer can be tuned by the choice of the monomer and the polymerization conditions.
Computational and Theoretical Studies of 2 Methylidenepent 4 Enoic Acid
Quantum Chemical Calculations of Electronic Structure and Conformation: An Unwritten Chapter
A comprehensive understanding of a molecule's properties begins with the study of its electronic structure and conformational possibilities. For 2-methylidenepent-4-enoic acid, this would involve a detailed examination of its molecular orbitals and the various shapes the molecule can adopt.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a sophisticated model for understanding chemical bonding and reactivity. youtube.com A theoretical investigation of this compound would involve calculating the energies and shapes of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, offering insights into the molecule's kinetic stability and reactivity. The distribution of these frontier orbitals would pinpoint the likely sites for nucleophilic and electrophilic attack. However, specific MO analysis data for this compound is not present in the surveyed literature.
Conformational Landscape and Energetics
Due to the presence of single bonds, this compound can exist in various conformations. A thorough computational study would map out the potential energy surface of the molecule to identify its most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule behaves in different environments and how its shape influences its reactivity. Such a detailed conformational analysis for this compound has not been found in existing research.
Theoretical Elucidation of Reaction Mechanisms: A Path Untrodden
Computational chemistry is a powerful tool for mapping the intricate pathways of chemical reactions. thegoodscentscompany.com For this compound, this would involve modeling its behavior in various chemical transformations.
Transition State Analysis for Key Transformations
By calculating the structures and energies of transition states, chemists can understand the feasibility and kinetics of a reaction. For this compound, this could involve studying its polymerization, addition reactions at its double bonds, or reactions involving its carboxylic acid group. The absence of published research in this area means that the mechanisms of its potential reactions remain theoretically unexplored.
Prediction of Reactivity and Selectivity
Theoretical models can predict how a molecule will react and which products will be favored. For this compound, with its multiple reactive sites (two double bonds and a carboxylic acid), predicting the chemo-, regio-, and stereoselectivity of its reactions is a non-trivial task that would require detailed computational analysis. Currently, there are no specific predictive studies for this compound.
Computational Studies on Molecular Interactions and Dynamics: Awaiting Investigation
Understanding how this compound interacts with itself and with other molecules, such as solvents or biological macromolecules, is key to predicting its macroscopic properties and potential applications. Molecular dynamics simulations could reveal how the molecule behaves over time and in different phases. However, the scientific literature does not currently contain such studies for this compound.
Intermolecular Interactions with Solvents or Catalysts
The interaction of this compound with its environment, such as solvent molecules or catalysts, is crucial for understanding its chemical reactivity, solubility, and role in synthetic processes. Computational methods are adept at modeling these non-covalent interactions.
Interactions with Solvents:
The carboxylic acid group of this compound is capable of forming strong hydrogen bonds, both as a hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). In a solvent, the nature and strength of these interactions dictate the molecule's solubility and conformational preferences.
Theoretical studies on analogous unsaturated carboxylic acids, such as (E)-pent-2-enoic acid, have investigated the formation of hydrogen-bonded dimers in the solid state and in non-polar solvents. DFT calculations at the B3LYP/6-311+G(2d,p) level of theory have been used to compare the optimized geometries of the monomer and the dimer. For the dimer of (E)-pent-2-enoic acid, the intermolecular hydrogen bonds significantly alter the bond lengths within the carboxylic acid group, as shown in the table below. A similar dimeric structure would be expected for this compound in the gas phase or in non-polar environments.
| Bond | Calculated Bond Length (Monomer) (Å) | Calculated Bond Length (Dimer) (Å) |
|---|---|---|
| C=O | 1.2088 | 1.2305 |
| C-O | 1.3606 | 1.3226 |
Interactions with Catalysts:
Computational studies are also pivotal in elucidating the mechanisms of catalyzed reactions. For instance, the palladium-catalyzed hydroxycarbonylation of pentenoic acid isomers to adipic acid has been studied using DFT. These calculations revealed that the active catalyst, a palladium-hydride complex, isomerizes the various pentenoic acid isomers to an equilibrium mixture. The study showed that the bulky phosphine (B1218219) ligands on the palladium catalyst play a crucial role in preventing the coordination of the carboxylic acid group of the substrate, thereby controlling the regioselectivity of the carbonylation.
A similar computational approach could be applied to understand the catalytic reactions involving this compound. By modeling the interaction of the molecule with a catalyst, researchers can predict reaction pathways, transition states, and activation energies, providing valuable insights for designing more efficient synthetic routes.
Vibrational Frequency Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations are essential for the accurate assignment of the observed vibrational bands to specific molecular motions.
For this compound, a complete vibrational analysis would involve calculating the harmonic vibrational frequencies using DFT methods, often with the B3LYP functional and a suitable basis set like 6-311+G(d,p). The calculated frequencies are typically scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other theoretical approximations.
A study on the thermodynamic properties of the related 4-pentenoic acid provides a good example of such an analysis. The researchers calculated the vibrational frequencies for the most stable conformers of the molecule using both B3LYP and G3MP2 methods. The calculated frequencies were then used to assign the bands in the experimental IR spectrum.
The following table presents a selection of calculated and experimental vibrational frequencies for 4-pentenoic acid. A similar analysis for this compound would allow for a detailed understanding of its vibrational spectrum.
| Vibrational Mode | Calculated Frequency (B3LYP/6-311G(d,p)) (cm⁻¹) | Experimental Frequency (IR) (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(O-H) | 3774 | - | O-H stretching |
| ν(C=O) | 1803 | 1710 | C=O stretching |
| ν(=C-H) | 3200 | 3080 | Vinyl C-H stretching |
| ν(C=C) | 1683 | 1644 | C=C stretching |
| δ(CH₂) | 1445 | 1417 | CH₂ scissoring |
| ν(C-O) | 1320 | 1292 | C-O stretching |
The calculated spectrum for this compound would show characteristic bands for the carboxylic acid group (O-H and C=O stretching), the two C=C double bonds (one terminal and one internal), and the various C-H bonds. By comparing the calculated and experimental spectra, a detailed assignment of each vibrational mode can be achieved, providing valuable structural information.
Advanced Analytical Methodologies for Research on 2 Methylidenepent 4 Enoic Acid
Spectroscopic Characterization Techniques for Structural Elucidation (Beyond Basic Identification)
Advanced spectroscopic methods are indispensable for the detailed structural analysis of 2-methylidenepent-4-enoic acid and for gaining mechanistic insights into its reactions.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. While basic 1D NMR (¹H and ¹³C) provides fundamental structural information, advanced NMR techniques offer deeper mechanistic insights into its reactions. nih.gov Techniques such as 2D correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can reveal intricate details about the connectivity of atoms within the molecule.
In the context of reaction mechanisms, real-time or in-line NMR spectroscopy can be employed to monitor the progress of reactions involving this compound. semanticscholar.org This allows for the observation of transient intermediates and the determination of reaction kinetics, providing valuable information on the reaction pathway. semanticscholar.orgnih.gov For instance, by tracking the disappearance of reactant signals and the appearance of product signals over time, researchers can build a comprehensive picture of the reaction dynamics. Advanced NMR experiments, including dynamic NMR and exchange spectroscopy (EXSY), can be utilized to study dynamic processes such as conformational changes or tautomeric equilibria, which can be crucial for understanding reactivity. researchgate.netsdu.dk
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 (COOH) | ~12.0 (s, 1H) | ~175.0 |
| C2 (=CH₂) | ~5.8-6.0 (m, 2H) | ~135.0 |
| C3 (CH) | ~3.0-3.2 (m, 1H) | ~45.0 |
| C4 (CH₂) | ~2.4-2.6 (m, 2H) | ~35.0 |
| C5 (=CH₂) | ~5.0-5.2 (m, 2H) | ~118.0 |
| C2-CH₃ | - | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data is compiled for illustrative purposes.
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the accurate mass determination of this compound and its reaction products. This precision allows for the unambiguous confirmation of elemental compositions, which is vital for identifying unknown products and byproducts in a reaction mixture. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to ionize the molecule for MS analysis.
During a chemical reaction, HRMS can be used to monitor the consumption of reactants and the formation of products in real-time. This is particularly useful for complex reactions where multiple products may be formed. By coupling HRMS with a chromatographic separation technique like HPLC (LC-HRMS), researchers can separate the components of a reaction mixture before they enter the mass spectrometer, allowing for the individual analysis of each component. researchgate.net This provides clear evidence for the formation of the desired product and helps in the identification of any impurities.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. The carboxylic acid group exhibits a characteristic broad O-H stretch and a strong C=O stretch in the IR spectrum. The C=C double bonds of the methylene (B1212753) and vinyl groups also show distinct stretching vibrations.
These techniques are particularly useful for monitoring the progress of reactions. For example, in a reaction where the carboxylic acid group is modified, the disappearance of its characteristic IR absorption bands can be used to track the reaction's completion. Similarly, changes in the C=C stretching frequencies can indicate reactions involving the double bonds. Attenuated Total Reflectance (ATR)-IR spectroscopy is a convenient method for analyzing small amounts of sample with minimal preparation. nih.gov
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1710-1680 |
| C=C (Alkene) | Stretching | 1650-1630 |
| C-H (Alkene) | Bending (out-of-plane) | 1000-650 |
Note: These are typical ranges and can be influenced by the molecular environment.
Chromatographic Techniques for Separation and Purity Analysis in Research Contexts
Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. Since this compound itself may have limited volatility, it is often derivatized to a more volatile form, such as a methyl or silyl (B83357) ester, before analysis. nih.govresearchgate.net This process not only increases volatility but can also improve chromatographic peak shape and detection sensitivity.
In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. phcog.com The separated components then enter the mass spectrometer, which provides mass spectral data for identification. This technique is highly effective for identifying and quantifying the components of a complex mixture, making it invaluable for analyzing the products of reactions involving this compound. phcog.com
High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. sielc.com It is particularly well-suited for the direct analysis of reaction mixtures without the need for derivatization. researchgate.net
In HPLC, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for separating acidic compounds. sielc.com By coupling HPLC with a UV detector or a mass spectrometer (LC-MS), it is possible to both quantify and identify the components of a reaction mixture with high sensitivity and selectivity. researchgate.net This makes HPLC an indispensable tool for monitoring reaction progress, determining product purity, and isolating the desired compound.
Chiral Analysis Techniques for Enantiomeric Purity Assessment of Related Compounds
The determination of enantiomeric purity is a critical aspect of chemical research and development, particularly for chiral molecules that may exhibit different biological activities or serve as stereospecific building blocks in synthesis. For compounds structurally related to this compound, which possess a chiral center, a variety of advanced analytical methodologies can be employed to separate and quantify the individual enantiomers. These techniques primarily rely on creating a chiral environment that allows for the differential interaction of each enantiomer.
The most prevalent methods for chiral analysis fall into the categories of chromatography and spectroscopy, often involving a process known as chiral derivatization. libretexts.orgnih.gov This process converts a pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent. tcichemicals.com Unlike enantiomers, which have identical physical properties, diastereomers possess distinct properties, such as different melting points, solubilities, and chromatographic retention times, allowing for their separation by standard analytical techniques. libretexts.org
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral separations. registech.com The separation can be achieved directly, using a Chiral Stationary Phase (CSP), or indirectly, after derivatization.
Direct Separation with Chiral Stationary Phases (CSPs): This is the number one way to separate chiral compounds. registech.com CSPs are packed into HPLC columns and create a chiral environment through which the enantiomers pass at different rates. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability and high success rates for the enantioseparation of chiral carboxylic acids. researchgate.net The choice of mobile phase, which can include methanol, ethanol, or acetonitrile, can significantly influence the separation efficiency and even reverse the elution order of the enantiomers. researchgate.net
Indirect Separation via Derivatization: An alternative and widely used strategy involves converting the carboxylic acid enantiomers into diastereomeric derivatives. tcichemicals.com This is commonly achieved by forming an amide or ester with a chiral amine or alcohol, respectively. libretexts.orgtcichemicals.com The resulting diastereomers can then be separated using standard, non-chiral HPLC or Gas Chromatography (GC) columns. nih.gov For instance, chiral amines like (1R, 2R)-(-)-1-(4-nitrophenyl)-2-amino-1,3-propanediol have been used as derivatizing agents to form diastereomeric amides with chiral carboxylic acids, which are then successfully separated using thin-layer chromatography (TLC). nih.gov This approach is powerful because it leverages conventional chromatographic methods to achieve chiral resolution. tcichemicals.com
Spectroscopic and Electrophoretic Techniques
Beyond chromatography, other methods are valuable for assessing enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for both structural elucidation and the assessment of enantiomeric excess (ee). acs.org In the context of chiral analysis, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is added to the sample. nih.gov This agent interacts with the enantiomers to form transient diastereomeric complexes. These complexes produce separate, distinct signals in the NMR spectrum (a phenomenon known as chemical shift non-equivalence), with the integration of these signals being proportional to the concentration of each enantiomer. nih.gov
Capillary Electrophoresis (CE): CE has emerged as a high-performance analytical method for chiral separations due to its high separation efficiency and rapid analysis times. nih.gov In CE, enantiomers are separated based on their differential migration in an electric field within a narrow capillary, often in the presence of a chiral selector added to the buffer.
The following table summarizes these advanced analytical methodologies.
| Technique | Principle of Separation | Application/Example for Chiral Acids | Reference |
|---|---|---|---|
| Direct HPLC with Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with a chiral stationary phase. | Separation of various chiral carboxylic acid derivatives on polysaccharide-based columns. researchgate.net | registech.comresearchgate.net |
| Indirect HPLC/GC via Derivatization | Conversion of enantiomers into diastereomers with different physical properties, followed by separation on an achiral column. | Formation of diastereomeric amides or esters with a chiral amine or alcohol, respectively, followed by chromatographic separation. tcichemicals.com | libretexts.orgtcichemicals.comnih.gov |
| NMR Spectroscopy with Chiral Agents | Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, leading to distinct and quantifiable signals in the NMR spectrum. | Use of chiral solvating agents to create resolvable peaks for determining enantiomeric excess (ee). acs.orgnih.gov | acs.orgnih.gov |
| Capillary Electrophoresis (CE) | Differential electrophoretic mobility of enantiomers in a chiral environment (e.g., buffer with a chiral selector). | High-efficiency separation of chiral drugs and related acidic compounds. nih.gov | nih.gov |
Potential Research Applications of 2 Methylidenepent 4 Enoic Acid and Its Derivatives
Utility as a Chiral Building Block in Complex Molecule Synthesis
2-Methylidenepent-4-enoic acid is an achiral molecule, meaning it does not have a non-superimposable mirror image. Consequently, it cannot be used directly as a chiral building block to introduce stereocenters in the synthesis of complex molecules.
While its structural isomer, (2R)-2-methylpent-4-enoic acid, is a known chiral building block utilized in the synthesis of pharmaceuticals like Sacubitril, no documented research indicates a similar role for this compound or its derivatives. wikipedia.org Asymmetric synthesis methodologies could potentially be applied to this molecule to create chiral centers, for instance, through asymmetric hydrogenation or epoxidation, but specific examples of such applications in the synthesis of complex molecules are not reported in the current scientific literature.
Role in the Development of Photoacid Generators and Resist Compositions
There is no specific information available in the reviewed literature detailing the use of this compound or its derivatives as components in photoacid generators (PAGs) or photoresist compositions for lithography.
Photoresists are typically composed of a polymer resin, a photosensitive compound (like a PAG), and a solvent. microchemicals.comresearchgate.net While acrylate-based polymers are commonly used in photoresist formulations, and some general references mention the use of "allyl monomers" in photopolymerization, there is no direct evidence linking this compound to these specific applications. wikipedia.orgnih.gov The development of PAGs is a specialized field, and the compounds used are typically complex onium salts or non-ionic sulfonates designed to generate strong acids upon irradiation. tcichemicals.comsan-apro.co.jp No studies were found that incorporate the this compound structure into such systems.
Application as a Monomer in Polymer Synthesis and Materials Science Research
The structure of this compound, containing two distinct polymerizable carbon-carbon double bonds (a highly reactive acrylic bond and a less reactive terminal allyl bond), suggests its potential application as a monomer for creating cross-linked polymers and hydrogels. While direct studies on the polymerization of this compound are not available, research on its isomer, allyl acrylate (B77674) (AA), provides significant insight into its likely behavior.
Free-radical polymerization of monomers like allyl acrylate typically leads to insoluble, cross-linked polymers even at low monomer-to-polymer conversion rates. nih.gov This is because both the acrylate and the allyl groups can participate in the polymerization process, leading to the formation of a three-dimensional network. This property makes such monomers suitable for applications where cross-linked materials are desired from the outset.
However, for applications requiring soluble, linear polymers that can be processed and cross-linked in a subsequent step, uncontrolled free-radical polymerization is unsuitable. Research on allyl acrylate has shown that controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), can be employed. nih.gov ATRP allows for the synthesis of soluble, linear copolymers containing pendant allyl groups. These pendant groups can then be used for post-polymerization modification or for controlled cross-linking, for example, through UV irradiation in the presence of a photoinitiator. nih.gov A similar approach could foreseeably be applied to this compound to control its polymerization and create functional materials.
Table 1: Comparison of Polymerization Behavior for Structurally Similar Monomers
| Monomer | Polymerization Method | Typical Result | Reference |
| Allyl Acrylate | Free Radical | Cross-linked polymer network | nih.gov |
| Allyl Acrylate | ATRP | Soluble linear polymer with pendant allyl groups | nih.gov |
| Allyl Methacrylate | Free Radical | Cross-linked polymer network | lookchem.com |
| Allyl Methacrylate | Anionic | Linear polymer (allyl groups largely unreacted) | cdnsciencepub.com |
This behavior suggests that this compound could be a versatile monomer in materials science. Depending on the polymerization technique chosen, it could be used to produce either directly cross-linked materials or linear polymers with reactive pendant groups for further functionalization.
Exploration in Novel Catalytic Systems as a Substrate or Ligand
No specific research studies detailing the use of this compound as a substrate or ligand in novel catalytic systems were identified. However, its bifunctional nature—possessing both an α,β-unsaturated carboxylic acid system and a terminal allyl group—suggests potential reactivity that could be exploited in catalysis.
As a potential substrate , the two double bonds could be selectively hydrogenated using appropriate catalysts. For example, catalytic transfer hydrogenation is a common method for reducing carbon-carbon double bonds. mdpi.com It is conceivable that catalysts could be developed to selectively reduce either the acrylic double bond or the terminal allyl double bond, leading to different saturated or partially saturated products.
As a potential ligand , the terminal allyl group is known to coordinate with various transition metals, such as palladium, to form π-allyl complexes. msu.edu This interaction is fundamental in many catalytic reactions, including asymmetric allylic alkylations. The carboxylic acid moiety could also act as a coordinating group. Therefore, this compound could potentially serve as a bidentate ligand, binding to a metal center through both the allyl group and the carboxylate. This dual functionality could be explored in the design of new catalysts or in organometallic chemistry research.
Concluding Research Perspectives and Future Directions
Unresolved Challenges in the Synthesis and Reactivity of 2-Methylidenepent-4-enoic Acid
The primary challenge in the study of this compound is the development of efficient and stereoselective synthetic routes. Key unresolved issues include:
Selective Synthesis: Devising synthetic methodologies to produce this compound without isomerization or polymerization remains a significant hurdle. The conjugated system is highly susceptible to uncontrolled reactions under various conditions.
Control of Reactivity: The two double bonds and the carboxylic acid group offer multiple reaction sites. A major challenge lies in selectively targeting one functional group while preserving the others. For instance, achieving selective hydrogenation, epoxidation, or Diels-Alder reactions at either the internal or terminal double bond would require the development of highly specific catalysts or protecting group strategies.
Purification and Stability: The high reactivity of the conjugated system poses challenges for purification and long-term storage. Developing protocols to isolate the pure compound and prevent its degradation or spontaneous polymerization is crucial for enabling further research.
Emerging Areas for Exploration in Derivative Chemistry
The rich functionality of this compound opens up numerous possibilities for the synthesis of novel derivatives with potentially valuable properties. Emerging areas for exploration include:
Polymer Chemistry: The diene structure makes it a prime candidate for polymerization and copolymerization reactions. Future research could focus on its use as a monomer to create novel polymers with unique thermal, mechanical, or optical properties. Its incorporation into existing polymer backbones could introduce valuable cross-linking sites or functionalities.
Pharmaceutical Scaffolds: The molecule's compact and functionalized structure could serve as a versatile scaffold for the synthesis of complex organic molecules and potential pharmaceutical intermediates. The carboxylic acid provides a handle for amide bond formation, while the diene system can participate in various carbon-carbon bond-forming reactions.
Bio-based Materials: As research into sustainable chemistry grows, the potential to derive this compound from bio-renewable sources could be explored. This would position its derivatives as attractive building blocks for biodegradable polymers and other green materials.
Future Directions in Computational and Spectroscopic Investigations
To guide and accelerate experimental work, computational and advanced spectroscopic studies will be indispensable. Future research in this area should focus on:
Theoretical Modeling: Computational chemistry can be employed to predict the reactivity of the different functional groups, model reaction mechanisms, and calculate the electronic and structural properties of the molecule. This can help in designing synthetic routes and predicting the properties of its derivatives.
Spectroscopic Characterization: A thorough spectroscopic investigation is needed to create a comprehensive dataset for this compound. This includes advanced NMR techniques to unambiguously assign all proton and carbon signals, as well as detailed analysis of its infrared, UV-Vis, and mass spectra. This data is essential for its identification and for characterizing its reaction products.
Conformational Analysis: Understanding the conformational preferences of this compound is crucial for predicting its reactivity and how it will interact with other molecules, such as enzymes or catalysts. Computational and spectroscopic methods can be used in concert to elucidate its dominant conformations.
Broader Implications for Sustainable Chemistry and Novel Material Design
The exploration of this compound and its derivatives could have significant implications for advancing sustainable chemistry and designing new materials.
Atom Economy: The diene structure is well-suited for addition reactions, such as Diels-Alder cycloadditions, which are highly atom-economical. Developing catalytic cycles that utilize this compound could lead to more sustainable chemical processes with reduced waste.
Functional Materials: The ability to polymerize and functionalize this compound suggests its potential in the design of advanced materials. This could include the development of new adhesives, coatings, or smart materials that respond to external stimuli.
Renewable Feedstocks: If synthetic routes from renewable feedstocks can be developed, this compound could become a valuable platform chemical, contributing to the transition away from petrochemical-based manufacturing.
While the journey of understanding and utilizing this compound is in its early stages, the prospective research directions outlined above highlight its potential to become a valuable tool for chemists in both academic and industrial settings.
Q & A
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Conduct meta-analyses of published IC₅₀ values, accounting for variables like cell line specificity (e.g., HEK-293 vs. HeLa) and assay conditions (e.g., serum concentration). Replicate key studies with standardized protocols, and use statistical tools (e.g., ANOVA) to identify outliers. Cross-reference bioactivity data with structural analogs in PubChem .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound in anti-inflammatory drug development?
- Methodological Answer : Synthesize derivatives with modifications at the methylidene or pentenyl groups. Test COX-1/COX-2 inhibition via in vitro enzyme assays and correlate substitutions with IC₅₀ values. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to prostaglandin synthase. Validate in murine macrophage models for cytokine suppression .
Q. What experimental controls are critical when studying the environmental degradation of this compound?
- Methodological Answer : Include abiotic controls (e.g., UV light, pH gradients) and biotic controls (e.g., soil microbiota). Quantify degradation products via LC-MS/MS and monitor half-lives under varying oxygen levels (aerobic vs. anaerobic). Use isotopically labeled -analogs to trace mineralization pathways .
Data Analysis and Reproducibility
Q. How should researchers address variability in spectroscopic data for this compound across different laboratories?
- Methodological Answer : Standardize instrument calibration (e.g., NMR shimming with TMS) and solvent systems (e.g., CDCl₃ vs. DMSO-d₆). Share raw data files (e.g., JCAMP-DX for NMR) in open-access repositories. Conduct round-robin tests with interlaboratory comparisons to identify systematic errors .
Q. What statistical approaches are recommended for analyzing dose-response curves in toxicity studies of this compound?
- Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Calculate EC₅₀ values with 95% confidence intervals and assess goodness-of-fit via R². Account for batch effects by randomizing sample preparation across experimental replicates .
Ethical and Reporting Standards
Q. How can researchers ensure ethical compliance when publishing synthetic protocols for this compound?
- Methodological Answer : Disclose all hazardous steps (e.g., use of toxic catalysts) and adhere to Green Chemistry principles (e.g., solvent substitution). Follow journal guidelines for FAIR data (Findable, Accessible, Interoperable, Reusable) by depositing synthetic procedures in platforms like ChemRxiv or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
